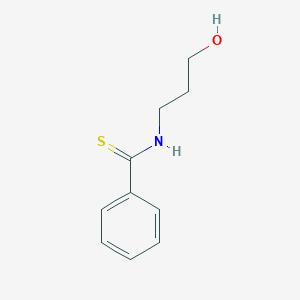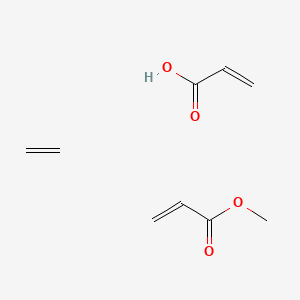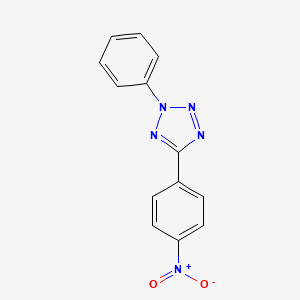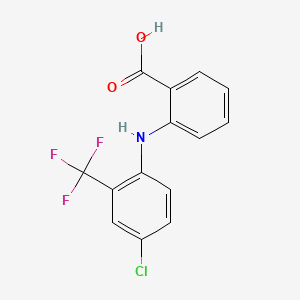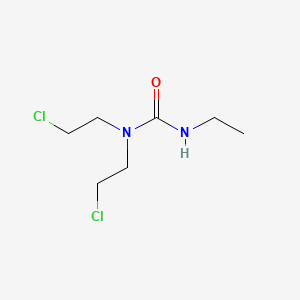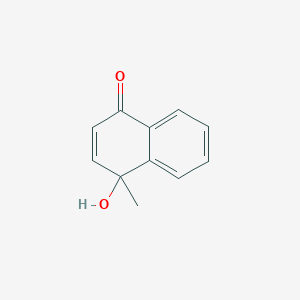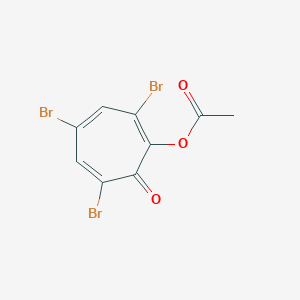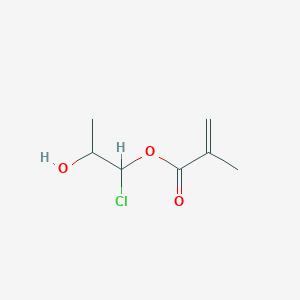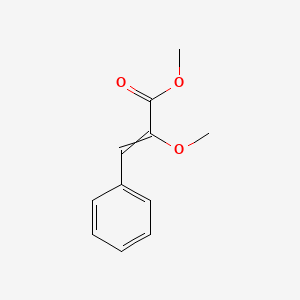
1-Dodecanamine, N-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecanamine, N-propyl- is an organic compound belonging to the class of amines. It is characterized by a long hydrocarbon chain with a propyl group attached to the nitrogen atom. This compound is known for its surfactant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Dodecanamine, N-propyl- can be synthesized through the reaction of dodecylamine with propyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol under reflux conditions. The general reaction is as follows:
C12H25NH2+C3H7Br→C12H25NHC3H7+HBr
Industrial Production Methods: Industrial production of 1-Dodecanamine, N-propyl- often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Dodecanamine, N-propyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides and aryl halides are typical reagents for substitution reactions.
Major Products:
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
1-Dodecanamine, N-propyl- has diverse applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 1-Dodecanamine, N-propyl- involves its interaction with lipid bilayers in cell membranes. Its long hydrocarbon chain allows it to insert into the lipid bilayer, disrupting membrane integrity and affecting membrane-associated processes. The propyl group enhances its hydrophobic interactions, making it effective in various applications.
Comparaison Avec Des Composés Similaires
1-Dodecanamine: Lacks the propyl group, making it less hydrophobic.
N,N-Dimethyldodecanamine: Contains two methyl groups instead of a propyl group, affecting its reactivity and solubility.
Dodecylamine: A simpler structure with only a dodecyl chain attached to the nitrogen atom.
Uniqueness: 1-Dodecanamine, N-propyl- is unique due to its specific combination of a long hydrocarbon chain and a propyl group, which enhances its surfactant properties and makes it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
45185-60-2 |
|---|---|
Formule moléculaire |
C15H33N |
Poids moléculaire |
227.43 g/mol |
Nom IUPAC |
N-propyldodecan-1-amine |
InChI |
InChI=1S/C15H33N/c1-3-5-6-7-8-9-10-11-12-13-15-16-14-4-2/h16H,3-15H2,1-2H3 |
Clé InChI |
CEKFCJBSYYWXGY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol](/img/structure/B14669455.png)
